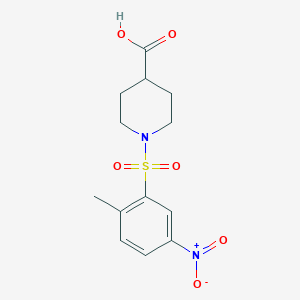

1-(2-Methyl-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-methyl-5-nitrophenyl)sulfonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6S/c1-9-2-3-11(15(18)19)8-12(9)22(20,21)14-6-4-10(5-7-14)13(16)17/h2-3,8,10H,4-7H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTHZMNVYGRPBNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCC(CC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Methyl-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C13H16N2O6S

- Molecular Weight : 328.34 g/mol

- CAS Number : 722473-59-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes, particularly in viral replication pathways.

Enzyme Inhibition

Recent studies have shown that compounds with similar piperidine structures exhibit inhibitory effects on viral proteases, which are critical for the replication of viruses such as SARS-CoV-2. The inhibition of the main protease (M pro) is particularly noteworthy, as this enzyme plays a pivotal role in processing viral polyproteins necessary for viral replication .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

- Antiviral Activity : A study evaluated a series of piperidine derivatives against human coronaviruses, including SARS-CoV-2. The results indicated that some derivatives exhibited micromolar activity against the main protease, suggesting that modifications in the side chain could enhance antiviral properties .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of this compound on various cell lines. The compound demonstrated a CC50 value greater than 50 µM, indicating a favorable safety profile for further development .

- Mechanistic Studies : In silico docking studies have provided insights into the binding affinity of this compound to viral proteases, supporting experimental findings and offering a rationale for its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(2-methyl-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid with structurally related piperidine-4-carboxylic acid derivatives. Key differences lie in substituent groups, physicochemical properties, and reported biological activities.

Key Structural and Functional Insights:

Tetrazole-containing derivatives exhibit bioisosteric properties, replacing carboxylic acids while maintaining hydrogen-bonding capacity, which is critical for antimicrobial activity .

Physicochemical Properties :

- The trifluoromethyl-pyridyl derivative has a lower molecular weight (274.23 g/mol) and higher melting point (162–164°C), suggesting crystallinity and stability advantageous for formulation .

- The discontinued status of the target compound contrasts with the commercial availability of others (e.g., trifluoromethyl-pyridyl derivative), hinting at synthetic or stability challenges specific to the nitrobenzenesulfonyl group .

Synthetic Accessibility :

- Derivatives like 1-(ethoxycarbonyl)piperidine-4-carboxylic acid are synthesized via straightforward routes (e.g., base-catalyzed ester hydrolysis), whereas the target compound’s nitro and sulfonyl groups likely require multi-step protocols involving nitration and sulfonylation .

Q & A

Q. What are the established synthetic routes for 1-(2-Methyl-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves coupling piperidine-4-carboxylic acid with 2-methyl-5-nitrobenzenesulfonyl chloride under anhydrous conditions. Key steps include:

- Activating the carboxylic acid using coupling agents like EDCI/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride/1-hydroxybenzotriazole) to form an active ester intermediate .

- Purification via sequential washing (water, NaHCO₃, citric acid) and recrystallization from ethanol or diisopropyl ether to achieve >95% purity .

Yield Optimization : - Use stoichiometric excess (1.2–1.5 eq) of sulfonyl chloride.

- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).

- Temperature control (0–5°C during sulfonylation) minimizes side reactions like hydrolysis.

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

- Methodological Answer : A multi-technique approach is critical:

- 1H/13C NMR : Confirm absence of residual solvents (e.g., CH₃CN) and validate sulfonamide proton signals (δ ~7.4–7.9 ppm for aromatic protons) .

- Elemental Analysis : Match calculated vs. observed %C, %H, %N (deviation <0.3% acceptable) .

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min at 254 nm .

Q. What solvents and conditions are suitable for dissolving the compound in biological assays?

- Methodological Answer : The compound exhibits limited aqueous solubility (<1 mg/mL in water). Preferred solvents:

- DMSO : For stock solutions (50–100 mM).

- Ethanol/Water Mixtures : For dilution (e.g., 10% DMSO in PBS).

Critical Note : Avoid prolonged exposure to basic pH (>8.0), which may hydrolyze the sulfonamide group .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting carbonic anhydrase inhibition?

- Methodological Answer : Use density functional theory (DFT) to optimize the compound’s geometry and calculate electrostatic potential surfaces. Key steps:

- Docking Studies : Align the sulfonamide group with Zn²⁺ in the enzyme’s active site (e.g., PDB ID 3LXE).

- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) .

Experimental Validation : Synthesize derivatives with electron-withdrawing groups (e.g., -NO₂) at the 5-position to enhance binding affinity .

Q. What strategies resolve contradictions in NMR data between synthetic batches?

- Methodological Answer : Discrepancies in aromatic proton splitting (e.g., δ 7.45–7.89 ppm) often arise from:

- Rotameric Isomerism : Slow interconversion of sulfonamide conformers at room temperature. Heat the NMR sample to 60°C to average signals .

- Trace Metal Contamination : Chelate residual metals by adding EDTA (0.1 mM) to the NMR tube .

Cross-Validation : Compare with high-resolution mass spectrometry (HRMS) to rule out structural deviations.

Q. How does the compound’s stability under oxidative/reductive conditions impact its utility in prodrug design?

- Methodological Answer : Conduct forced degradation studies:

- Oxidative Stress : Treat with H₂O₂ (3% v/v) at 40°C for 24h. Monitor via HPLC for nitro-group reduction products.

- Reductive Environments : Expose to NaBH₄ in methanol; assess sulfonamide cleavage via LC-MS .

Design Insight : Incorporate steric hindrance (e.g., 2-methyl substitution) to stabilize the sulfonamide linkage .

Critical Research Gaps & Recommendations

- Gap 1 : Limited data on in vivo pharmacokinetics (e.g., plasma protein binding, CYP450 interactions).

- Solution : Conduct microsomal stability assays using liver S9 fractions .

- Gap 2 : Unclear mechanism of off-target effects in neuronal cell lines.

- Solution : Perform kinome-wide profiling (e.g., KINOMEscan®) to identify kinase interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.